Home > Products > Screening Compounds P85510 > Diproqualone camsilate
Diproqualone camsilate - 63768-21-8

Diproqualone camsilate

Catalog Number: EVT-15326627
CAS Number: 63768-21-8
Molecular Formula: C22H30N2O7S
Molecular Weight: 466.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Diproqualone camsilate is a chemical compound that belongs to the quinazolinone class and is primarily recognized for its sedative, anxiolytic, antihistamine, and analgesic properties. It is an analogue of methaqualone, developed in the late 1950s by a team at Nogentaise de Produits Chimique. This compound has been utilized mainly in France and other European countries for treating inflammatory pain associated with conditions such as osteoarthritis and rheumatoid arthritis, as well as for insomnia and anxiety disorders .

Source and Classification

Diproqualone camsilate is classified under the International Anatomical Therapeutic Chemical classification system as a GABAergic agent. It acts primarily through agonist activity at the β subtype of the gamma-aminobutyric acid A receptor, which is crucial for its sedative effects. Additionally, it exhibits antagonist activity at all histamine receptors and inhibits cyclooxygenase-1 enzyme activity, contributing to its analgesic effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of diproqualone typically involves several chemical reactions that convert precursor compounds into the final product. The primary synthetic pathway includes:

  1. Formation of the Quinazolinone Core: The initial step involves the condensation of anthranilic acid with an appropriate carbonyl compound to form the quinazolinone structure.
  2. Substitution Reactions: Subsequent reactions introduce various functional groups necessary for enhancing pharmacological activity.
  3. Salt Formation: Diproqualone is often administered as a camphosulfonate salt to improve its solubility and stability in pharmaceutical formulations .

The detailed mechanisms often require specific reaction conditions such as temperature control and pH adjustments to optimize yields.

Molecular Structure Analysis

3D Structure

The three-dimensional conformation of diproqualone is essential for understanding its interaction with biological targets, particularly the GABA receptors. Computational modeling techniques can be employed to visualize its spatial arrangement and predict binding interactions .

Chemical Reactions Analysis

Reactions and Technical Details

Diproqualone undergoes various chemical reactions that are significant for its pharmacological activity:

  • Hydrolysis: In aqueous environments, diproqualone can hydrolyze to form less active metabolites, which may influence its therapeutic efficacy.
  • Receptor Binding: The compound's interaction with GABA receptors involves conformational changes that facilitate neurotransmitter binding and subsequent physiological responses.
  • Metabolic Pathways: In vivo studies have shown that diproqualone is metabolized primarily in the liver, leading to several metabolites that may exhibit different pharmacological profiles .
Mechanism of Action

Process and Data

Diproqualone exerts its effects primarily through modulation of the gamma-aminobutyric acid A receptor. The mechanism involves:

  1. Receptor Agonism: By binding to the β subtype of the gamma-aminobutyric acid A receptor, diproqualone increases chloride ion influx, leading to neuronal hyperpolarization and reduced excitability.
  2. Histamine Receptor Antagonism: The compound's action at histamine receptors contributes to its sedative properties by inhibiting wakefulness-promoting pathways in the central nervous system.
  3. Cyclooxygenase Inhibition: By inhibiting cyclooxygenase-1, diproqualone reduces prostaglandin synthesis, which plays a crucial role in pain modulation .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Diproqualone is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The pKa values indicate its acidic or basic nature, influencing its solubility and absorption characteristics in biological systems .
Applications

Scientific Uses

Diproqualone camsilate has several applications in clinical settings:

  • Pain Management: It is primarily used for treating inflammatory pain associated with osteoarthritis and rheumatoid arthritis.
  • Sedation: Due to its anxiolytic properties, it is occasionally used for managing anxiety disorders and insomnia.
  • Research Applications: Ongoing studies explore its potential in treating other conditions related to GABAergic dysfunctions, such as epilepsy or certain mood disorders .
Historical Development and Synthesis of Diproqualone Camsilate

Origins in Methaqualone Analogues: Structural Evolution and Rational Design

Diproqualone emerged as a strategic structural modification of methaqualone (2-methyl-3-ortho-tolylquinazolin-4-one), a sedative-hypnotic quinazolinone developed in the 1950s that gained notoriety for high abuse potential [9]. During the late 1950s, researchers at the French pharmaceutical company Nogentaise de Produits Chimique systematically explored the quinazolinone pharmacophore to retain therapeutic benefits while mitigating abuse liabilities [1]. This effort yielded diproqualone (3-(2,3-dihydroxypropyl)-2-methyl-4(3H)-quinazolinone), characterized by the replacement of methaqualone's aryl ring at position 3 with a 2,3-dihydroxypropyl side chain [1] [9].

This structural evolution fundamentally altered the compound's pharmacological profile. While preserving the quinazolinone core essential for GABA_A receptor modulation, the polar dihydroxypropyl moiety enhanced water solubility and reduced blood-brain barrier penetration compared to methaqualone [9]. Consequently, diproqualone exhibited a shifted therapeutic emphasis toward peripheral actions – including antihistaminic, analgesic, and anti-inflammatory effects – with reduced sedative-hypnotic potency relative to its progenitor [1] [2]. This rational design successfully transformed a substance with high abuse potential into a therapeutically relevant analogue focused on inflammatory and arthritic conditions, marking diproqualone as the only clinically utilized methaqualone analogue still in widespread medical use today [1] [2].

Synthetic Methodologies: Quinazolinone Core Synthesis and Camphosulfonate Salt Formation

The industrial synthesis of diproqualone proceeds through sequential chemical transformations, beginning with construction of the quinazolinone core and culminating in salt formation with camphorsulfonic acid.

Quinazolinone Core Synthesis:The foundational quinazolinone scaffold is synthesized via a modified Niementowski reaction. This involves the condensation of anthranilic acid with N-acetylglycine under thermal conditions (180-200°C), yielding 2-methyl-4(3H)-quinazolinone as a key intermediate [1] [9]. Subsequent N-alkylation introduces the dihydroxypropyl side chain through reaction with 3-chloro-1,2-propanediol under basic conditions (e.g., potassium carbonate in dimethylformamide). This step regioselectively functionalizes the N3 position of the quinazolinone ring, producing the free base form of diproqualone [1] [7]. Critical process parameters include temperature control (90-110°C), reaction duration (8-12 hours), and stoichiometric ratios to minimize di-alkylation impurities.

Table 1: Key Synthetic Steps for Diproqualone Base

Reaction StepStarting MaterialsReaction ConditionsKey Intermediate/Product
Niementowski CondensationAnthranilic acid, N-acetylglycine180-200°C, 3-5 hours2-Methyl-4(3H)-quinazolinone
N-Alkylation2-Methyl-4(3H)-quinazolinone, 3-Chloro-1,2-propanediolK₂CO₃, DMF, 90-110°C, 8-12 hoursDiproqualone free base

Camphosulfonate Salt Formation:The diproqualone free base is subsequently converted to its camphosulfonate salt to enhance physicochemical properties critical for pharmaceutical formulation. This involves reacting diproqualone with D-(+)-10-camphorsulfonic acid in a polar aprotic solvent (typically anhydrous acetone or ethanol) under controlled temperature (40-50°C) [1]. The reaction proceeds via acid-base chemistry, yielding the crystalline diproqualone camsilate salt. The camphosulfonate counterion significantly improves the compound's aqueous solubility and crystallinity compared to the hydrochloride salt, while also imparting enhanced stability against hygroscopicity and oxidative degradation [1]. The crystalline product is isolated via selective crystallization, washed with cold solvent, and dried under vacuum to pharmaceutical standards. Rigorous purification protocols, including recrystallization from ethanol/water mixtures, ensure high chemical purity (>99.5%) as confirmed by HPLC, NMR, and elemental analysis [7].

Table 2: Salt Formation and Purification Process

StepReagents/SolventsConditionsPurposeAnalytical Control
Salt FormationD-(+)-10-Camphorsulfonic acid, Anhydrous acetone40-50°C, 2-3 hoursCrystalline salt formationReaction completion by TLC/HPLC
CrystallizationEthanol/water mixtureSlow cooling (0.5°C/min)Crystal growth and purificationCrystal morphology monitoring
IsolationCold ethanol0-5°C, filtrationImpurity removalMother liquor assay
DryingVacuum oven40°C, 24 hoursResidual solvent controlLoss on drying <0.5%

Optimization of Combination Formulations with Ethenzamide: Pharmacodynamic Synergy

Diproqualone camsilate is exclusively formulated in fixed-dose combinations with ethenzamide (2-ethoxybenzamide), a non-opioid analgesic and anti-inflammatory agent. This strategic formulation development emerged from pharmacological studies demonstrating complementary mechanisms of action between the two agents [2]. Ethenzamide functions primarily as a cyclooxygenase (COX) inhibitor, reducing prostaglandin-mediated inflammation and pain signaling, though with weaker potency compared to conventional NSAIDs. Diproqualone contributes multimodal actions: (1) positive allosteric modulation of GABA_A receptors in the β-subunit transmembrane domain, providing sedative and muscle relaxant effects; (2) broad-spectrum histamine receptor antagonism; and (3) weak COX-1 inhibition [1] [2] [9].

The pharmacodynamic synergy between these agents is particularly effective in managing inflammatory pain associated with osteoarthritis and rheumatoid arthritis. Diproqualone's GABAergic activity modulates central pain processing pathways, while simultaneously reducing histamine-induced pruritus and inflammation. Ethenzamide complements this by inhibiting peripheral prostaglandin synthesis. A 1988 clinical study by Audeval et al. demonstrated superior analgesic efficacy in rheumatic pain management compared to monotherapy approaches, validating the combination rationale [2].

Formulation optimization addressed several challenges: (1) matching the pharmacokinetic profiles to ensure concurrent peak plasma concentrations; (2) enhancing stability of the hygroscopic camphosulfonate salt; and (3) masking the bitter taste of both active ingredients. The final formulation typically employs direct compression technology with optimized excipient blends containing microcrystalline cellulose, croscarmellose sodium, and colloidal silica to ensure content uniformity and dissolution reliability. Crucially, this combination formulation strategy serves a secondary purpose: by avoiding pure diproqualone products and leveraging ethenzamide's safety profile, the formulation inherently reduces potential for abuse while maintaining therapeutic efficacy in inflammatory conditions [1] [2].

Table 3: Pharmacodynamic Synergy in Diproqualone-Ethenzamide Combination

ComponentPrimary MechanismsTherapeutic EffectsSynergistic Contributions
Diproqualone Camsilate• Positive allosteric modulation of GABA_A receptors (β-subunit) • Histamine receptor antagonism • Weak COX-1 inhibition• Sedation/muscle relaxation • Reduced histamine-mediated inflammation • Mild anti-inflammatory/analgesic effects• Central modulation of pain processing • Reduction of neurogenic inflammation • Complementary peripheral anti-inflammatory action
Ethenzamide• Cyclooxygenase (COX) inhibition • Reduced prostaglandin synthesis• Peripheral anti-inflammatory effect • Direct analgesic action at pain sites• Enhanced peripheral pain control • Potentiation of overall anti-inflammatory efficacy

Properties

CAS Number

63768-21-8

Product Name

Diproqualone camsilate

IUPAC Name

3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

Molecular Formula

C22H30N2O7S

Molecular Weight

466.5 g/mol

InChI

InChI=1S/C12H14N2O3.C10H16O4S/c1-8-13-11-5-3-2-4-10(11)12(17)14(8)6-9(16)7-15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,9,15-16H,6-7H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1

InChI Key

AJNMCFBQWSXQHS-STOWLHSFSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.